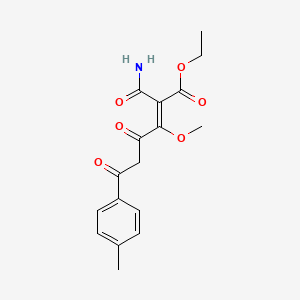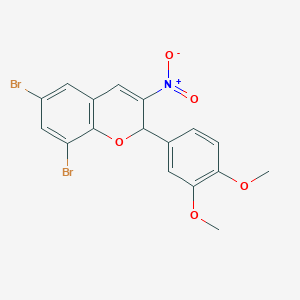![molecular formula C12H12Cl3F3N2 B4295526 1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE](/img/structure/B4295526.png)
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE
概要
説明
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring. This compound is notable for its unique chemical structure, which includes three chlorine atoms and a trifluoromethyl group attached to a pyridine ring, as well as an azepane moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
The synthesis of 1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of pyridine derivatives. For instance, the starting material, 3-picoline, undergoes direct chlorination and fluorination to form intermediates such as 2,3,6-trichloro-5-(trifluoromethyl)pyridine . These intermediates are then subjected to further reactions, including nucleophilic substitution and cyclization, to introduce the azepane ring and complete the synthesis of the target compound.
Industrial production methods often rely on optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific catalysts, solvents, and temperature controls to facilitate the desired transformations efficiently.
化学反応の分析
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved. For example, the pyridine ring can be oxidized to form N-oxides under appropriate conditions.
Cyclization Reactions: The azepane moiety can undergo cyclization reactions to form more complex ring structures, which may be useful in the synthesis of pharmaceuticals and agrochemicals.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an amine-substituted derivative of the compound.
科学的研究の応用
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE has a wide range of scientific research applications:
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and trifluoromethyl group can form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE can be compared with other halogenated pyridine derivatives, such as:
2,3,6-trichloro-5-(trifluoromethyl)pyridine: This compound shares a similar halogenation pattern but lacks the azepane moiety, making it less versatile in certain applications.
3-chloro-5-(trifluoromethyl)pyridine: This derivative has fewer chlorine atoms and a simpler structure, which may result in different reactivity and applications.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide:
The uniqueness of this compound lies in its combination of halogen atoms, trifluoromethyl group, and azepane ring, which together confer distinctive chemical and biological properties.
特性
IUPAC Name |
1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3F3N2/c13-8-7(12(16,17)18)10(15)19-11(9(8)14)20-5-3-1-2-4-6-20/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCPNMULNTYUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=C(C(=N2)Cl)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4295453.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295458.png)
![4-[3-(2-furyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295464.png)
![1,3-bis(4-methylphenyl)-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]imidazolidine](/img/structure/B4295470.png)
![9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4295485.png)
![N-allyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B4295495.png)
![N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide](/img/structure/B4295502.png)
![2-{4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4295507.png)

![5-chloro-2-(5-{[1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B4295524.png)
![METHYL 2-{[6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE](/img/structure/B4295542.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B4295557.png)

![6-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4-DIOL](/img/structure/B4295560.png)
